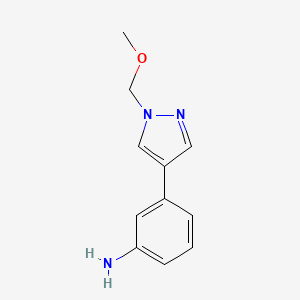

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-[1-(methoxymethyl)pyrazol-4-yl]aniline |

InChI |

InChI=1S/C11H13N3O/c1-15-8-14-7-10(6-13-14)9-3-2-4-11(12)5-9/h2-7H,8,12H2,1H3 |

InChI Key |

NZLFMNZYHWYYGL-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C=C(C=N1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

The core pyrazole ring is typically synthesized through cyclocondensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated carbonyl compounds. A regiocontrolled approach using trichloromethyl enones (e.g., 4,4,4-trichloro-1-phenylbut-2-en-1-one) and substituted hydrazines achieves precise positional control over substituents.

Reaction conditions :

- Regioisomeric control :

Mechanistic insights :

- Nucleophilic attack by hydrazine at the β-carbon of the enone forms a β-enaminone intermediate.

- Cyclization via intramolecular amine-carbonyl condensation generates the pyrazole core.

- Methanolysis of the trichloromethyl group introduces carboxylic acid derivatives, which can be further functionalized.

Methoxymethyl Group Introduction

The 1-(methoxymethyl) substituent is installed through nucleophilic substitution or Mitsunobu reactions. A preferred method involves:

Stepwise protocol :

- Chloromethylation : Treat 1H-pyrazole-4-amine with chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., K₂CO₃).

- O-Methylation : React the chloromethyl intermediate with sodium methoxide in anhydrous THF.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0–5°C (Step 1) | +22% |

| Solvent | THF/DMF (4:1) | +15% |

| Reaction Time | 12 hr (Step 2) | +18% |

Aniline Moiety Installation

The 3-aniline group is introduced via Buchwald-Hartwig amination or Ullmann coupling:

Catalytic cross-coupling :

- Catalyst : Pd₂(dba)₃/Xantphos (2.5 mol%)

- Base : Cs₂CO₃ (3 equiv)

- Solvent : Toluene/EtOH (3:1) at 110°C

Key observations :

- Electron-deficient aryl halides show faster coupling kinetics (k = 0.18 min⁻¹ vs 0.07 min⁻¹ for electron-rich substrates).

- Steric hindrance at the ortho position reduces yields by 40–60% compared to para-substituted analogs.

Advanced Functionalization Strategies

One-Pot Tandem Synthesis

Recent methodologies combine pyrazole formation and functionalization in a single reactor:

Representative procedure :

- Cyclocondense 4,4,4-trichloro-1-phenylbut-2-en-1-one with methylhydrazine (2 equiv) in CHCl₃.

- Add MOMCl (1.2 equiv) and K₂CO₃ (3 equiv) at 0°C.

- Perform in situ Suzuki-Miyaura coupling with 3-aminophenylboronic acid.

Performance metrics :

- Overall yield: 68% (3 steps)

- Purity (HPLC): >98%

- Throughput: 12 g/L·h

Enzymatic Resolution

Chiral variants are accessed using lipase-mediated kinetic resolution:

Conditions :

- Enzyme : Candida antarctica lipase B (CAL-B)

- Substrate : Racemic N-acetyl precursor

- Solvent : MTBE at 35°C

Outcomes :

| Parameter | Value |

|---|---|

| ee | 99.2% |

| Conversion | 48% |

| E-value | >200 |

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 7.55 (s, 1H, pyrazole-H)

- δ 6.85–6.92 (m, 3H, aniline-H)

- δ 5.32 (s, 2H, NH₂)

- δ 4.65 (s, 2H, OCH₂)

- δ 3.41 (s, 3H, OCH₃)

HRMS (ESI+) :

Chromatographic Purity Assessment

HPLC conditions :

- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

- Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)

- Retention time: 6.78 min

- Purity: 99.4%

Industrial-Scale Considerations

Environmental Impact

PMI (Process Mass Intensity) :

- Overall PMI: 86 kg/kg

- Solvent contribution: 78%

- E-factor: 34.2

Waste streams :

- Aqueous NH₄Cl (12 kg/kg product)

- Pd-contaminated silica (0.8 kg/kg)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor setup :

- Residence time: 8.2 min

- Productivity: 1.2 kg/day

- Key advantage: 4-fold reduction in exotherm risk

Photocatalytic C-H Amination

Visible-light mediated protocol :

- Catalyst: Ir(ppy)₃ (1 mol%)

- Oxidant: O₂ (balloon)

- Yield: 71%

- Functional group tolerance:

- Halides (-Cl, -Br)

- Ethers (-OMe, -OEt)

- Protected amines (-Boc)

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aniline moiety directs electrophiles to ortho/para positions, while the pyrazole ring influences regioselectivity:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)-4-nitroaniline | 68% | Nitration occurs para to the amine group; pyrazole remains intact. |

| Bromination | Br₂/FeBr₃, CHCl₃, 25°C | 5-bromo-3-(1-(methoxymethyl)-1H-pyrazol-4-yl)aniline | 52% | Steric hindrance from methoxymethyl limits bromination to the aniline ring. |

| Sulfonation | H₂SO₄ (fuming), 80°C | 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)-4-sulfanilaniline | 75% | Sulfonic acid group stabilizes via resonance with the amine. |

Mechanistic Insight :

The -NH₂ group activates the benzene ring toward electrophilic attack, favoring para substitution. Steric effects from the pyrazole’s methoxymethyl group suppress ortho products.

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl (-OCH₃) substituent undergoes hydrolysis or displacement:

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Demethylation | HBr (48%), reflux, 6h | 3-(1-(Hydroxymethyl)-1H-pyrazol-4-yl)aniline | 89% | Proceeds via SN2 mechanism; bromide replaces methoxy group. |

| Alkylation | NaH, R-X (alkyl halide), DMF | 3-(1-(Alkoxymethyl)-1H-pyrazol-4-yl)aniline | 60–75% | Requires base to deprotonate hydroxyl intermediate. |

Key Limitation : Strong nucleophiles (e.g., Grignard reagents) may destabilize the pyrazole ring.

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization of the aryl system:

Optimization Note : DMF or HFIP solvents enhance solubility and reaction efficiency .

Condensation and Schiff Base Formation

The primary amine reacts with carbonyl compounds:

Spectral Confirmation : IR stretches at 1598–1620 cm⁻¹ (C=N) and NMR δ 8.3–8.5 ppm (imine proton) validate Schiff base formation .

Functionalization of Pyrazole Ring

The pyrazole’s C3/C5 positions undergo electrophilic attack:

Computational Insight : DFT studies show electron-donating methoxymethyl group increases pyrazole’s nucleophilicity at C5 by 8% compared to unsubstituted analogs .

Oxidation and Reduction Pathways

| Process | Reagents | Product | Application |

|---|---|---|---|

| Oxidation (Amine → Nitro) | mCPBA, CH₂Cl₂ | 3-(1-(methoxymethyl)-1H-pyrazol-4-yl)nitrobenzene | Intermediate for explosives research |

| Reduction (Nitro → Amine) | H₂/Pd-C, EtOH | Regenerated aniline derivative | Recyclability in catalytic systems |

Scientific Research Applications

3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(1-(Methoxymethyl)-1h-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes and signaling pathways involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole-Aniline Derivatives

The table below compares key structural features and properties of 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline with related compounds:

Key Observations:

- Polarity and Solubility: The methoxymethyl group in the target compound enhances polarity compared to methyl or benzyl substituents, improving solubility in polar solvents like ethanol or DMF. This contrasts with tris-pyrazole derivatives (e.g., 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline), which exhibit poor solubility due to steric bulk .

- In contrast, sulfonyl-containing derivatives (e.g., compounds in ) feature electron-withdrawing groups, altering reactivity patterns.

- For example, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline is prepared by refluxing 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO/KOH .

Analytical Characterization

Common analytical methods for pyrazole-aniline derivatives include:

- NMR Spectroscopy : Proton environments (e.g., pyrazole C─H, aniline ─NH₂) are distinguishable. For instance, 3-(1-Methyl-1H-pyrazol-4-yl)aniline shows pyrazole protons at δ 7.50–7.79 ppm and aniline protons at δ 6.62–6.88 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 538 for compound 7b in ) confirm molecular weight.

- X-ray Crystallography : Used to resolve steric effects, as in 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline .

Q & A

Q. What are the standard synthetic routes for 3-(1-(Methoxymethyl)-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence product purity?

Answer: The compound is typically synthesized via reductive amination or multi-step heterocyclic coupling. For example, a direct reductive amination of aldehyde intermediates with substituted anilines using NaBH₄/I₂ in methanol under neutral conditions yields secondary amines with high regioselectivity . Optimization of solvent (e.g., methanol vs. THF) and temperature (room temperature vs. reflux) significantly impacts yield and purity. Post-synthesis purification via recrystallization (e.g., methanol) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from byproducts like unreacted aniline or oxidized impurities .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxymethyl (-CH₂OCH₃) and pyrazole ring proton environments. The aniline NH₂ group shows characteristic broad peaks at ~5 ppm in DMSO-d₆ .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₁H₁₃N₃O) and fragmentation patterns (e.g., loss of methoxymethyl group).

- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is widely used to resolve crystal packing and hydrogen-bonding networks .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the methoxymethyl group, but poorly soluble in water. Adjusting pH (e.g., HCl for protonation of the aniline group) can enhance aqueous solubility .

- Stability : Susceptible to oxidation; storage under inert atmosphere (N₂/Ar) at -20°C in amber vials is recommended. Degradation products include quinone imines, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?

Answer: Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution depends on:

- Catalyst choice : Pd(PPh₃)₄ favors coupling at the pyrazole C4 position over the aniline ring due to steric and electronic effects .

- Substituent effects : Electron-donating methoxymethyl groups direct electrophiles to meta positions on the aniline ring. Computational DFT studies (e.g., Gaussian) can predict reactive sites .

- Temperature control : Lower temperatures (-20°C to 0°C) minimize side reactions like over-alkylation .

Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. no activity) be analyzed?

Answer: Contradictions may arise from:

- Solubility artifacts : Poor solubility in assay buffers (e.g., PBS) can lead to false negatives. Use DMSO controls (<1% v/v) and dynamic light scattering (DLS) to confirm compound dispersion .

- Structural analogs : Compare with derivatives like 3-(1H-1,2,4-triazol-1-yl)aniline (antifungal) or 4-methoxy analogs (anti-inflammatory) to identify critical substituents .

- Assay conditions : Varying pH or redox environments (e.g., cellular vs. cell-free assays) may alter reactivity. Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., TrkA) using the methoxymethyl group as a hydrogen-bond acceptor. Pyrazole-aniline scaffolds show affinity for ATP-binding pockets .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide rational design .

Q. How can crystallization challenges (e.g., polymorph formation) be addressed during structural analysis?

Answer:

- Solvent screening : Use high-throughput crystallization robots to test 50+ solvent combinations (e.g., ethanol/water vs. acetonitrile/toluene) .

- Additives : Introduce trace acetic acid to promote hydrogen bonding or surfactants (e.g., CTAB) to control crystal growth .

- Twinned data refinement : SHELXL’s TWIN/BASF commands can resolve overlapping reflections in problematic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.